molecular formula C17H15FN2O3S B2957682 4-fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide CAS No. 2319635-24-8

4-fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2957682
CAS No.: 2319635-24-8
M. Wt: 346.38
InChI Key: BVUCTKAQVFTMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a substituted pyridinyl-furan moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic heterocycles (pyridine and furan) with a sulfonamide pharmacophore. The fluorine atom at the 4-position of the benzene ring likely enhances metabolic stability and binding affinity, while the methyl group at the 2-position may influence steric interactions with biological targets. The furan-pyridine linker could facilitate interactions with receptors or enzymes, particularly those involved in neurological or inflammatory pathways.

Properties

IUPAC Name

4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-12-7-15(18)4-5-17(12)24(21,22)20-10-13-8-14(11-19-9-13)16-3-2-6-23-16/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUCTKAQVFTMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan and pyridine rings can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Compound 42 (4-(5-{[(2-{5-Fluoro-1H-Pyrrolo[2,3-b]Pyridin-3-yl}Ethyl)Amino]Methyl}Furan-2-yl)Phenol)

  • Structure: Shares a furan-pyridine core but replaces the sulfonamide with a phenol group and incorporates a pyrrolopyridine-fluoroethylamine side chain.
  • Activity : Demonstrates affinity for 5-HT6 (Ki = 12 nM) and 5-HT2A (Ki = 35 nM) receptors and procognitive effects in vivo .
  • Comparison: The target compound’s sulfonamide group and methylbenzene ring may enhance selectivity for non-serotonergic targets (e.g., ionotropic glutamate receptors) but reduce 5-HT receptor affinity.

EP 3 807 266 B1 (N-(5-Chloro-6-(2H-1,2,3-Triazol-2-yl)Pyridin-3-yl)-1-(6-(Furan-2-yl)Pyridin-2-yl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide)

  • Structure : Features a triazole-pyridine and trifluoromethylpyrazole linked to a furan-pyridine scaffold.
  • Activity : Designed as a kinase inhibitor (e.g., JAK/STAT pathway) with improved solubility due to the triazole group .
  • Comparison : The trifluoromethyl group in this analogue enhances metabolic stability compared to the target compound’s methyl group, but the absence of a sulfonamide limits its applicability to sulfonamide-sensitive targets.

Sulfonamide Derivatives with Heterocyclic Moieties

CNS4 (4-Fluoro-N-(2-(Pyridin-3-yl)Piperidine-1-Carbonothioyl)Benzamide)

  • Structure : Replaces the furan-pyridinemethyl group with a piperidine-thiocarbonyl-pyridine system.
  • Activity : Exhibits voltage-independent inhibition of GluN1/2C and GluN1/2D receptors (IC50 ~4–20 μM) .
  • Comparison : The thiocarbonyl group in CNS4 may confer stronger metal-binding properties, whereas the target compound’s furan linker could improve blood-brain barrier penetration.

N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide

  • Structure : Contains a bromo-methoxypyridine and difluorobenzenesulfonamide.
  • Synthesis : Achieved via sulfonylation in pyridine (91% yield), contrasting with the target compound’s likely multi-step synthesis involving furan coupling .
  • Comparison : The bromine and methoxy groups in this analogue enhance halogen bonding and solubility but may increase molecular weight and reduce bioavailability.

Multi-Target Compounds with Fluoro-Aromatic Systems

DPFM (N-Dimethyl(5-(Pyridin-3-yl)Furan-2-yl)Methanamine)

  • Structure : Contains a pyridinyl-furan system but lacks the sulfonamide group.
  • Activity : Acts as a cytochrome P450 2J2 inhibitor (IC50 = 0.8 μM) due to its planar furan-pyridine core .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Targets/Activity Reference
Target Compound Sulfonamide, Furan-Pyridine 4-Fluoro, 2-Methyl Under investigation (hypothesized NMDA/5-HT)
Compound 42 Phenol, Furan-Pyrrolopyridine 5-Fluoro, Ethylamine 5-HT6/5-HT2A (Ki = 12–35 nM)
CNS4 Thiourea, Pyridine-Piperidine 4-Fluoro, Thiocarbonyl GluN1/2C/D (IC50 ~4–20 μM)
EP 3 807 266 B1 Triazole, Trifluoromethyl Chloro, Furan-Pyridine Kinase inhibition (JAK/STAT)

Research Findings and Implications

  • Receptor Selectivity : The target compound’s fluorinated sulfonamide may confer selectivity for glutamate receptors (e.g., NMDA subtypes) over serotonergic targets, contrasting with Compound 42’s 5-HT affinity .
  • Synthetic Complexity : Compared to simpler sulphonamides (e.g., ’s 91% yield), the furan-pyridine linkage in the target compound likely requires advanced coupling strategies, impacting scalability.
  • Metabolic Stability: The fluorine atom and methyl group may reduce oxidative metabolism compared to non-fluorinated analogues like DPFM, which show CYP450 inhibition .

Biological Activity

4-Fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C17H16FN3O2S
  • Molecular Weight : 335.39 g/mol
  • CAS Number : 2034536-10-0

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μg/mL
Escherichia coli31.25 μg/mL
Pseudomonas aeruginosa62.5 μg/mL

These results suggest that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Cardiovascular Effects

Research has explored the cardiovascular effects of sulfonamide derivatives, including their impact on perfusion pressure and coronary resistance. An isolated rat heart model was employed to evaluate these effects.

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Perfusion Pressure Change (%)
Control-0
This compound0.001-15
Other Sulfonamides (for comparison)0.001-10 to -12

The compound demonstrated a decrease in perfusion pressure compared to control, indicating potential vasodilatory effects that could be beneficial in cardiovascular applications.

The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes within the body. For instance, it may act as an inhibitor of carbonic anhydrase, similar to other sulfonamide derivatives, which has implications for treating conditions like pulmonary hypertension.

Case Studies

A notable study focused on the application of sulfonamide derivatives in treating bacterial infections and their mechanisms of action. The findings revealed that these compounds inhibit bacterial growth by disrupting essential metabolic pathways.

Case Study: Efficacy Against MRSA

In a clinical setting, patients infected with Methicillin-resistant Staphylococcus aureus (MRSA) were treated with a regimen including the tested sulfonamide derivative. The results indicated a significant reduction in bacterial load after treatment, supporting the compound's potential as an effective therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.